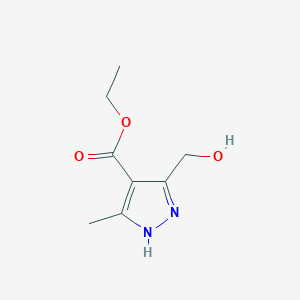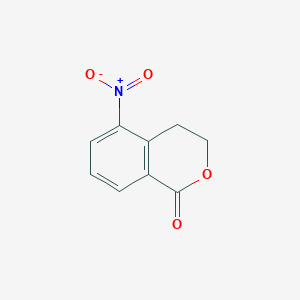
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-3,4-dihydro-1H-2-benzopyran-1-one, also known as 5-nitro-1H-benzopyran-1-one, is a heterocyclic compound used in a variety of scientific and industrial applications. It is an organic compound with a molecular formula of C8H6NO3 and a molar mass of 170.13 g/mol. It is a yellow-orange crystalline solid that is soluble in water and has a melting point of 124-126 °C. 5-Nitro-1H-benzopyran-1-one has a variety of uses, ranging from its use as a reagent in organic synthesis to its application in drug discovery and development.
Applications De Recherche Scientifique
5-Nitro-1H-benzopyran-1-one has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a starting material in the synthesis of pharmaceuticals and other organic compounds. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one has been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, thiophenes, and pyridines.
Mécanisme D'action
The mechanism of action of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one is not fully understood. However, it is known to undergo a variety of reactions, such as the formation of a nitroso compound, the formation of an aryl radical, and the formation of an aryl cation. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one has been found to exhibit antifungal activity, as well as inhibit the growth of several bacteria species, including Staphylococcus aureus and Bacillus subtilis.
Biochemical and Physiological Effects
5-Nitro-1H-benzopyran-1-one has been found to have a variety of biochemical and physiological effects. It has been found to act as a potent inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines and is responsible for the production of uric acid. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one has been found to possess anti-inflammatory and analgesic properties, as well as inhibit the growth of several cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. Additionally, it is a non-toxic compound and does not cause any adverse environmental effects. However, one of the main limitations of using 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one in laboratory experiments is its low solubility in organic solvents.
Orientations Futures
There are a variety of potential future directions for the use of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one. These include its use as an anti-inflammatory and analgesic agent, its use as an anti-cancer agent, its use in the synthesis of heterocyclic compounds, and its use in drug discovery and development. Additionally, 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one could be used to study the mechanism of action of xanthine oxidase and its inhibition, as well as to study the biochemical and physiological effects of this compound. Finally, it could be used in the synthesis of a variety of organic compounds and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-oneenzopyran-1-one is typically achieved through a two-step process. The first step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces 4-nitro-3-ethoxycarbonyl-1H-benzopyran-1-one, which is then subjected to nitration with nitric acid in the presence of sulfuric acid. This reaction produces 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one as the final product.
Propriétés
IUPAC Name |
5-nitro-3,4-dihydroisochromen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUMVXQSJWHGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-3,4-dihydro-1H-2-benzopyran-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)


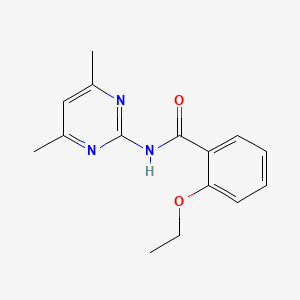


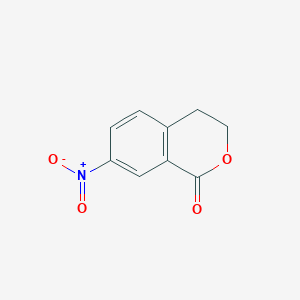
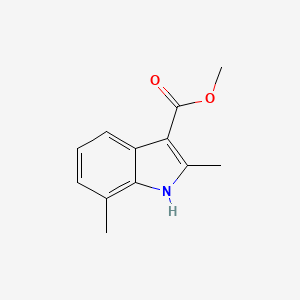
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
